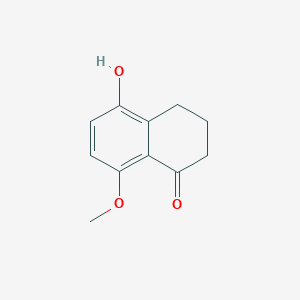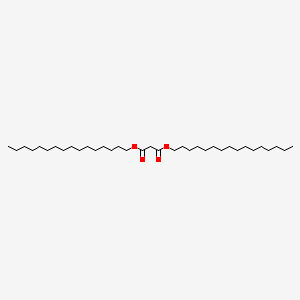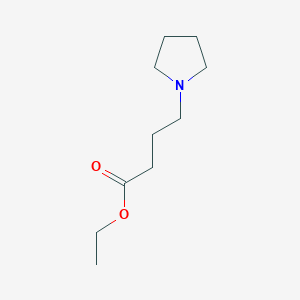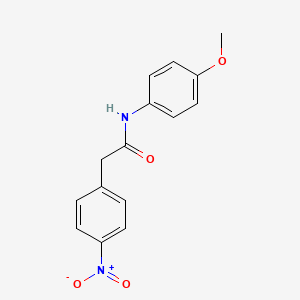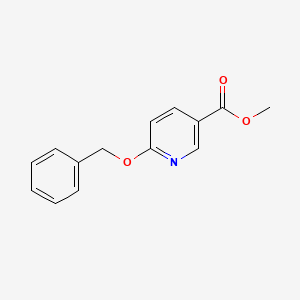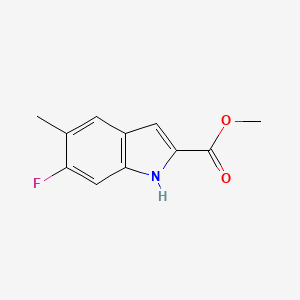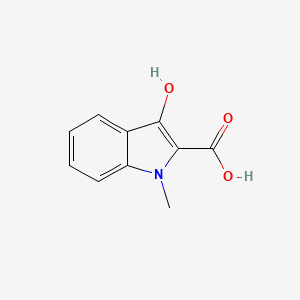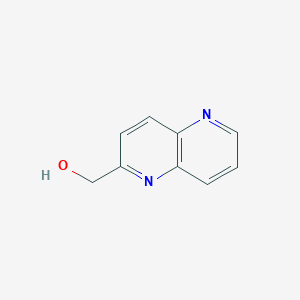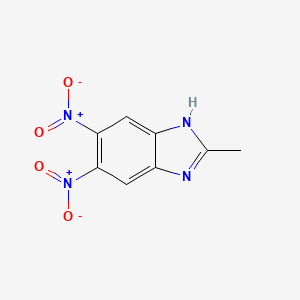
2-methyl-5,6-dinitrobenzimidazole
概要
説明
2-Methyl-5,6-dinitro-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of nitro groups at positions 5 and 6, along with a methyl group at position 2, makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5,6-dinitrobenzimidazole typically involves the nitration of 2-methylbenzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro groups are introduced at the 5 and 6 positions of the benzimidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The nitro groups in this compound can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2-Methyl-5,6-diamino-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-5,6-dinitro-1H-benzimidazole has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other benzimidazole derivatives with potential biological activities.
Biology: The compound’s derivatives are studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives are explored for their potential use as therapeutic agents in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
作用機序
The biological activity of 2-methyl-5,6-dinitrobenzimidazole and its derivatives is primarily due to their ability to interact with biological macromolecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and anticancer effects. The benzimidazole ring can also mimic purine bases, allowing the compound to interfere with nucleic acid synthesis and function.
類似化合物との比較
2-Methylbenzimidazole: Lacks the nitro groups, making it less reactive in certain chemical reactions.
5,6-Dinitrobenzimidazole: Lacks the methyl group, which can influence its biological activity and chemical reactivity.
2-Methyl-5-nitrobenzimidazole: Contains only one nitro group, leading to different reactivity and biological properties.
Uniqueness: 2-Methyl-5,6-dinitro-1H-benzimidazole is unique due to the presence of both nitro groups and a methyl group, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C8H6N4O4 |
|---|---|
分子量 |
222.16 g/mol |
IUPAC名 |
2-methyl-5,6-dinitro-1H-benzimidazole |
InChI |
InChI=1S/C8H6N4O4/c1-4-9-5-2-7(11(13)14)8(12(15)16)3-6(5)10-4/h2-3H,1H3,(H,9,10) |
InChIキー |
HQZNVJXYOZAFJI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7-thione](/img/structure/B8760240.png)
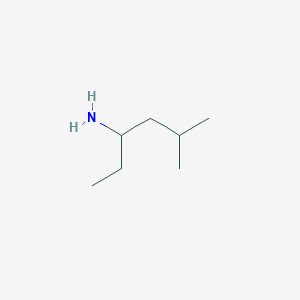

![2-[2-(benzyloxy)-5-bromophenyl]acetic acid](/img/structure/B8760265.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5-carbaldehyde](/img/structure/B8760272.png)

